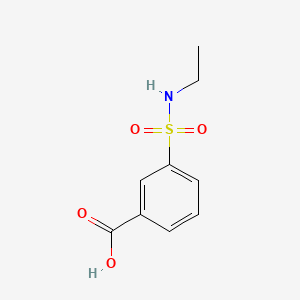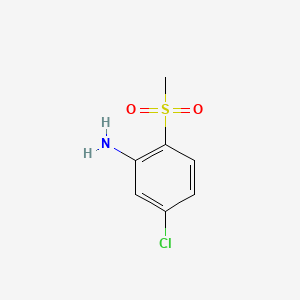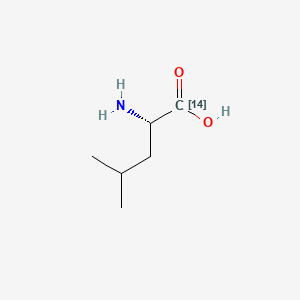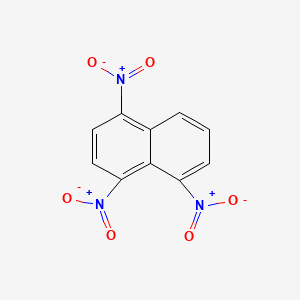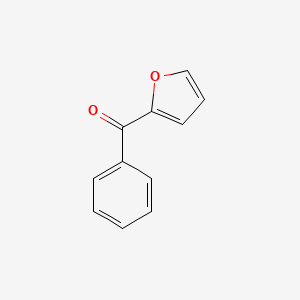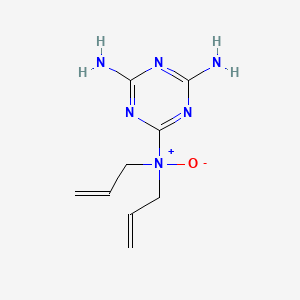![molecular formula C15H14N2O5S B1606972 (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid CAS No. 7675-56-1](/img/no-structure.png)
(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid, commonly known as NPA, is a chemical compound that has been widely used in scientific research applications. NPA is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the conversion of the amino acid L-tyrosine to L-DOPA, a precursor to dopamine.
Mécanisme D'action
NPA is a potent inhibitor of tyrosine hydroxylase, which is responsible for the conversion of L-tyrosine to L-DOPA. By inhibiting this enzyme, NPA reduces the production of dopamine, which is a neurotransmitter involved in reward, motivation, and movement. NPA has been shown to be selective for tyrosine hydroxylase and does not affect other enzymes involved in dopamine synthesis.
Biochemical and Physiological Effects
The inhibition of tyrosine hydroxylase by NPA results in a reduction of dopamine levels in the brain. This reduction in dopamine levels has been associated with changes in behavior, cognition, and mood. NPA has been shown to decrease the reinforcing effects of drugs of abuse, reduce locomotor activity, and impair learning and memory. NPA has also been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NPA in lab experiments include its high potency and selectivity for tyrosine hydroxylase, which allows for precise manipulation of dopamine levels. However, the limitations of using NPA include its low solubility in water, which can make it difficult to administer, and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of NPA in scientific research. One area of interest is the role of dopamine in the development of addiction and the potential for NPA to be used as a therapeutic agent for addiction. Another area of interest is the use of NPA to study the effects of dopamine on social behavior and decision-making. Additionally, there is potential for the development of new NPA analogs with improved solubility and selectivity for tyrosine hydroxylase.
Méthodes De Synthèse
The synthesis of NPA involves the reaction of 2-nitrophenylthiol with (S)-3-(4-hydroxyphenyl)alanine in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain pure NPA. The yield of NPA is typically around 50%.
Applications De Recherche Scientifique
NPA has been widely used in scientific research as a tool to study the role of dopamine in various physiological and pathological processes. NPA has been used to investigate the role of dopamine in addiction, Parkinson's disease, and schizophrenia. NPA has also been used to study the effects of dopamine on behavior, cognition, and mood.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-nitrothiophenol", "L-alanine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxyphenyl-2-nitrophenyl sulfide", "4-hydroxybenzaldehyde and 2-nitrothiophenol are reacted in ethanol with sodium hydroxide as a catalyst to form 4-hydroxyphenyl-2-nitrophenyl sulfide.", "Step 2: Synthesis of ethyl (2-nitrophenylthio)acetate", "4-hydroxyphenyl-2-nitrophenyl sulfide is reacted with ethyl chloroformate in the presence of sodium bicarbonate to form ethyl (2-nitrophenylthio)acetate.", "Step 3: Synthesis of (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid", "Ethyl (2-nitrophenylthio)acetate is reacted with L-alanine in the presence of hydrochloric acid to form (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid.", "The product is then purified by recrystallization from water and sodium chloride." ] } | |
Numéro CAS |
7675-56-1 |
Nom du produit |
(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid |
Formule moléculaire |
C15H14N2O5S |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1 |
Clé InChI |
VICFQGTUBSTZHS-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



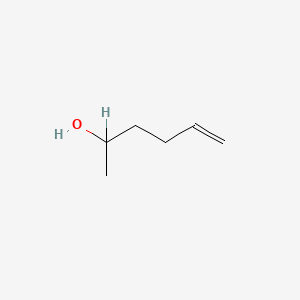
![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)
